4-[(Pent-4-yn-1-yl)oxy]benzoic acid
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Overview
Description
Benzoic acid, 4-(4-pentyn-1-yloxy)- is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-(4-pentyn-1-yloxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-pentyn-1-yloxy)- typically involves the reaction of 4-hydroxybenzoic acid with 4-pentyn-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzoic acid, 4-(4-pentyn-1-yloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(4-pentyn-1-yloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(4-pentyn-1-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4-pentyn-1-yloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the pentynyl group allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group at the para position.
4-Pentyn-1-ol: An alkyne alcohol used in organic synthesis.
Uniqueness
Benzoic acid, 4-(4-pentyn-1-yloxy)- is unique due to the presence of both a benzoic acid moiety and a pentynyl groupThe compound’s structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
14142-87-1 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-pent-4-ynoxybenzoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2,(H,13,14) |
InChI Key |
BQFMYKPEMAHFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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